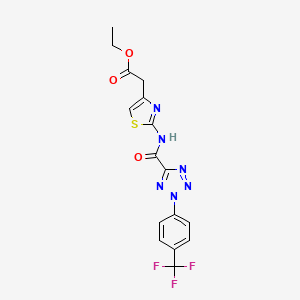

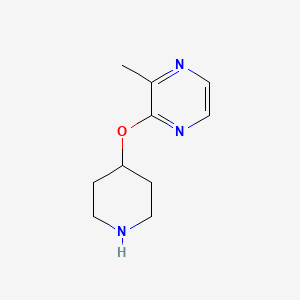

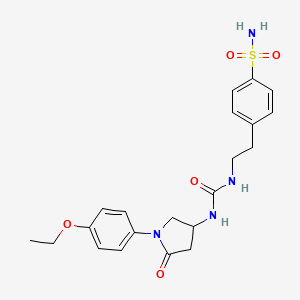

![molecular formula C9H9ClF2O3 B2724068 [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol CAS No. 926183-97-3](/img/structure/B2724068.png)

[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol” is a chemical compound with the molecular formula C9H9ClF2O3 and a molecular weight of 238.62 . It is typically in a solid state and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 74.24°C and a predicted boiling point of approximately 303.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.50 .Scientific Research Applications

Direct Methanol Fuel Cells

Direct methanol fuel cells (DMFCs) represent a significant area of interest due to their potential in energy conversion. Methanol crossover from the anode to the cathode is a major limitation in the efficiency of DMFCs. Efforts to develop more methanol-impermeable polymer electrolytes are ongoing, highlighting the importance of understanding methanol's behavior in these systems (Heinzel & Barragán, 1999).

Methanol Reforming for Hydrogen Production

Methanol reforming processes, including steam reforming, partial oxidation, and autothermal reforming, are critical for hydrogen production. Cu-based catalysts are commonly used for their high activity and selectivity towards CO2 over CO. This area of research is vital for the development of clean energy technologies and highlights the role of methanol as a feedstock in producing hydrogen (Yong et al., 2013).

Methanol in Organic Synthesis and Catalysis

Methanol is used as a solvent and reactant in various organic syntheses and catalytic processes. Understanding its interactions and transformations on metal oxide surfaces, such as platinum, can inform the design of more efficient catalytic systems for methanol oxidation and other reactions important in industrial chemistry (Busca, 1996).

Environmental and Analytical Applications

Methanol is also used as a marker for assessing the condition of solid insulation in power transformers, demonstrating its utility beyond chemical synthesis into the fields of environmental monitoring and materials science (Jalbert et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

[3-chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKUAVDXVJNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

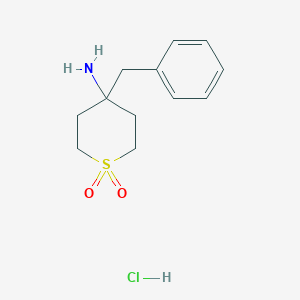

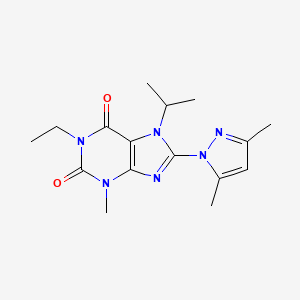

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

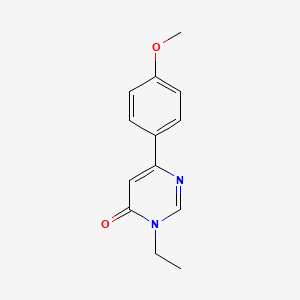

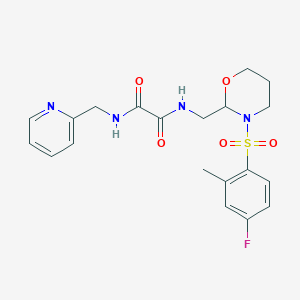

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

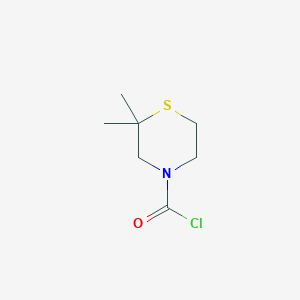

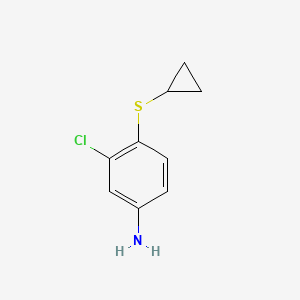

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)